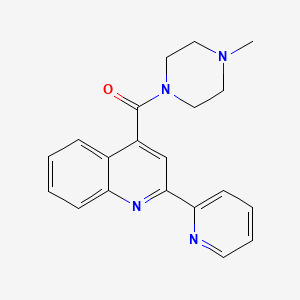

(4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone

Description

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-23-10-12-24(13-11-23)20(25)16-14-19(18-8-4-5-9-21-18)22-17-7-3-2-6-15(16)17/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQBFMUISUMTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution with Pyridine: The quinoline derivative is then subjected to a nucleophilic substitution reaction with a pyridine derivative under basic conditions.

Attachment of Methylpiperazine: Finally, the compound is reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline or pyridine rings, potentially leading to dihydro derivatives.

Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitutions on the quinoline or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Dihydro derivatives of the quinoline or pyridine rings.

Substitution: Various substituted quinoline or pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a piperazine moiety and a quinoline derivative, which are known for their biological activity. Its structure can be represented as follows:

- Molecular Weight : 336.4 g/mol

- CAS Number : 16432865

- IUPAC Name : (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone

Anticancer Activity

Research has indicated that compounds containing quinoline and piperazine structures exhibit significant anticancer properties. For example, derivatives of quinoline have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. A study demonstrated that modifications to the piperazine ring could enhance the selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Neurological Disorders

The compound has potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Research into piperazine derivatives has revealed their efficacy as antagonists for various receptors implicated in neurological conditions, including muscarinic receptors . This suggests that this compound could be developed further for conditions such as Alzheimer's disease or schizophrenia.

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activity. Studies have shown that certain modifications can enhance their effectiveness against bacterial strains, making them candidates for new antibiotic therapies. The presence of the piperazine moiety may contribute to improved solubility and bioavailability .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing a series of quinoline-based compounds, including this compound, evaluated their cytotoxicity against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising lead for further development .

Case Study 2: Neurological Research

In a preclinical trial, derivatives of the compound were tested for their ability to modulate neurotransmitter systems in animal models of depression. The results showed that certain analogs exhibited antidepressant-like effects, warranting further investigation into their mechanisms of action and therapeutic potential .

Data Tables

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific kinases involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Activity Comparison of Selected Quinoline-Piperazine Derivatives

Key Observations:

- Piperazine Modifications : Replacement of 4-methylpiperazine with bulkier groups (e.g., 4-isopropylpiperazine in ) enhances PCSK9 inhibitory activity (IC50 ~10 nM) due to improved hydrophobic interactions .

- Quinoline Substitutions: Chlorination at the 7-position () or dimethylation at 6,8-positions () alters target selectivity, shifting activity toward antimalarial or GPR55 antagonism .

- Hydrazinyl Appendages : The anti-tubercular activity of the target compound surpasses analogs with smaller substituents (e.g., furan-2-ylmethylene in Compound 22) but is outperformed by bulkier groups (e.g., 4-methoxy-naphthyl in Compound 23t) .

Biological Activity

The compound (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a piperazine moiety linked to a quinoline structure, which is known for its pharmacological properties. The molecular formula is with a molecular weight of approximately 334.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O |

| Molecular Weight | 334.41 g/mol |

| CAS Number | Pending |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably, it has been studied as a potential inhibitor of the mTOR pathway, which plays a critical role in cell growth and proliferation.

Inhibition of mTOR

Research indicates that compounds with similar structures have shown significant inhibition of mTOR activity, leading to reduced phosphorylation of downstream targets involved in tumor growth. For instance, Torin1, a related compound, demonstrated potent inhibition at concentrations as low as 2 nM in cellular assays, suggesting that this compound may exhibit comparable efficacy .

Anticancer Activity

Several studies have documented the anticancer properties of compounds related to this compound. In vitro assays have shown that derivatives can induce apoptosis in various cancer cell lines, including colorectal cancer cells (Colo320). The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Inhibition of Protein–Protein Interactions

Recent findings highlight the ability of this compound to disrupt protein–protein interactions critical for cancer progression. For example, inhibitors targeting the PCSK9/LDLR interaction have been developed based on similar quinoline derivatives, showing promising results in lowering lipid levels and enhancing LDL receptor expression .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.